molecular formula C22H14ClN3S B12272246 4-({[4-(4-Chlorophenyl)phthalazin-1-yl]sulfanyl}methyl)benzonitrile

4-({[4-(4-Chlorophenyl)phthalazin-1-yl]sulfanyl}methyl)benzonitrile

Cat. No.: B12272246
M. Wt: 387.9 g/mol
InChI Key: HOMKQJKKVZXFPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[4-(4-Chlorophenyl)phthalazin-1-yl]sulfanyl}methyl)benzonitrile is a complex organic compound with the molecular formula C22H14ClN3S. This compound is characterized by the presence of a phthalazine ring, a chlorophenyl group, and a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[4-(4-Chlorophenyl)phthalazin-1-yl]sulfanyl}methyl)benzonitrile typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, with a focus on cost-efficiency, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-({[4-(4-Chlorophenyl)phthalazin-1-yl]sulfanyl}methyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

4-({[4-(4-Chlorophenyl)phthalazin-1-yl]sulfanyl}methyl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({[4-(4-Chlorophenyl)phthalazin-1-yl]sulfanyl}methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they may include key signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[4-(4-Chlorophenyl)phthalazin-1-yl]sulfanyl}methyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H14ClN3S

Molecular Weight

387.9 g/mol

IUPAC Name

4-[[4-(4-chlorophenyl)phthalazin-1-yl]sulfanylmethyl]benzonitrile

InChI

InChI=1S/C22H14ClN3S/c23-18-11-9-17(10-12-18)21-19-3-1-2-4-20(19)22(26-25-21)27-14-16-7-5-15(13-24)6-8-16/h1-12H,14H2

InChI Key

HOMKQJKKVZXFPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2SCC3=CC=C(C=C3)C#N)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.